molecular formula C21H21N3O4 B11123356 2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone

2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone

Cat. No.: B11123356
M. Wt: 379.4 g/mol
InChI Key: WJUGUEBTWHLHEQ-UHFFFAOYSA-N
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Description

2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.

    Incorporation of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction involving a halogenated ethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring and morpholine moiety can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-2-(4-methylbenzyl)-1-[4-(4-morpholinyl)phenyl]-1-butanone
  • 2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
  • 2-(3-Methoxy-phenyl)-1-morpholin-4-yl-ethanethione

Uniqueness

2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This sets it apart from similar compounds that may lack this functional group or have different substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C21H21N3O4/c1-15-2-4-16(5-3-15)20-22-21(28-23-20)17-6-8-18(9-7-17)27-14-19(25)24-10-12-26-13-11-24/h2-9H,10-14H2,1H3

InChI Key

WJUGUEBTWHLHEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)N4CCOCC4

Origin of Product

United States

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